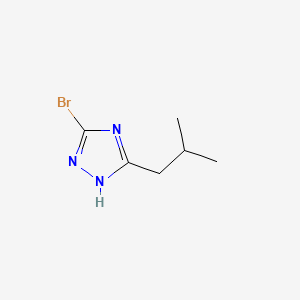

3-Bromo-5-isobutyl-1H-1,2,4-triazole

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-5-(2-methylpropyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJITVBCZEZOLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670521 | |

| Record name | 3-Bromo-5-(2-methylpropyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141831-73-4 | |

| Record name | 5-Bromo-3-(2-methylpropyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141831-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(2-methylpropyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-isobutyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-isobutyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful campaign.[1][2][3][4][5] These intrinsic characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3][4] A well-characterized molecule with an optimal physicochemical profile is more likely to exhibit favorable pharmacokinetics and reduced off-target effects, thereby mitigating the risk of late-stage attrition.[1]

This guide provides a comprehensive technical overview of the physicochemical properties of 3-Bromo-5-isobutyl-1H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry. The 1,2,4-triazole scaffold is a recognized pharmacophore present in numerous approved drugs, valued for its metabolic stability and capacity for hydrogen bonding. The bromo and isobutyl substitutions on this core offer vectors for synthetic elaboration and modulation of key molecular properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Core Physicochemical Properties of this compound

A precise understanding of the physicochemical parameters of this compound is critical for predicting its behavior in both in vitro assays and in vivo models. The following table summarizes key calculated and estimated properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BrN₃ | |

| Molecular Weight | 203.07 g/mol | Calculated |

| Predicted XlogP | 2.6 | |

| Estimated Melting Point | ~160-175 °C | Estimated based on 3-bromo-5-methyl-1H-1,2,4-triazole (168 °C)[2] |

| Estimated Boiling Point | ~315-325 °C | Estimated based on 3-bromo-5-methyl-1H-1,2,4-triazole (309.2±25.0 °C)[2] |

| Estimated pKa | ~8.0-8.5 | Estimated based on 3-bromo-5-methyl-1H-1,2,4-triazole (8.26±0.40)[2] |

Note: Some values are estimated based on structurally similar compounds and should be confirmed experimentally.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for the experimental determination of the core physicochemical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the underlying principles.

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitable acylthiosemicarbazide.

Diagram of a Potential Synthetic Pathway

Caption: A potential synthetic route to this compound.

Step-by-Step Protocol:

-

Synthesis of 1-(Isovaleryl)thiosemicarbazide:

-

To a solution of potassium thiocyanate in a suitable solvent (e.g., acetone), add isovaleryl chloride dropwise at 0-5 °C.

-

Stir the reaction mixture for 1-2 hours.

-

To this mixture, add hydrazine hydrate dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

The resulting precipitate, 1-(isovaleryl)thiosemicarbazide, is collected by filtration, washed with cold water, and dried.

-

-

Cyclization to 5-Isobutyl-1H-1,2,4-triazole-3-thiol:

-

Suspend the 1-(isovaleryl)thiosemicarbazide in an aqueous solution of a base (e.g., 2M NaOH or KOH).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., concentrated HCl or acetic acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 5-isobutyl-1H-1,2,4-triazole-3-thiol.

-

-

Bromination to this compound:

-

The thiol can be converted to the bromo derivative through various bromination methods. One approach involves the diazotization of the corresponding 3-amino-5-isobutyl-1H-1,2,4-triazole (which can be synthesized from the thiol) followed by a Sandmeyer-type reaction with a bromide source. A more direct conversion from the thiol might also be possible under specific oxidative bromination conditions.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that dictates a compound's bioavailability.[6][7] The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

Step-by-Step Protocol:

-

Add an excess amount of this compound to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the container and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment and is a key determinant of membrane permeability.[]

Diagram of the Shake-Flask LogP Workflow

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

-

Prepare a solution of this compound in a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) that has been pre-saturated with n-octanol.

-

In a separatory funnel, mix a known volume of this aqueous solution with an equal volume of n-octanol that has been pre-saturated with the aqueous buffer.

-

Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary to break it.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[]

Determination of pKa

The pKa, the negative logarithm of the acid dissociation constant, is crucial for understanding a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and target binding.[10][11] Potentiometric titration is a reliable method for pKa determination.[12]

Diagram of the Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent system if the aqueous solubility is low.

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Immerse the pH electrode in the sample solution and adjust the initial pH to the acidic side (e.g., pH 2) with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.[12]

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Predicted ¹H and ¹³C NMR Spectral Data

Table of Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5-15.0 | br s | 1H | N-H |

| ~2.6-2.8 | d | 2H | -CH₂- |

| ~2.0-2.2 | m | 1H | -CH(CH₃)₂ |

| ~0.9-1.0 | d | 6H | -CH(CH₃)₂ |

Table of Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C5 |

| ~145-150 | C3 |

| ~35-40 | -CH₂- |

| ~27-32 | -CH(CH₃)₂ |

| ~21-25 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Medium, broad | N-H stretch |

| ~2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600-1650 | Medium | C=N stretch |

| ~1450-1550 | Medium | N-H bend |

| ~1000-1100 | Medium-Strong | C-N stretch |

| ~600-700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table of Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203/205 | [M]⁺, Molecular ion peak (presence of Br isotopes in ~1:1 ratio) |

| 146/148 | [M - C₄H₉]⁺, Loss of the isobutyl group |

| 57 | [C₄H₉]⁺, Isobutyl cation |

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound of interest in contemporary medicinal chemistry. By presenting both predicted data and robust experimental protocols, this document aims to equip researchers with the foundational knowledge necessary to effectively synthesize, characterize, and utilize this molecule in their research endeavors. The principles and methodologies outlined herein are broadly applicable to the study of other novel heterocyclic compounds, underscoring the critical importance of a thorough physicochemical evaluation in the journey from a promising lead to a viable drug candidate.

References

- Beaumont, K., & Walker, D. K. (2001). The impacts of these rules on oral absorption are discussed, and approaches are suggested for the prediction, assessment and communication,of,absorption-related, physicochemical properties in drug discovery and exploratory development. Eur. J. Pharm. Sci, 12, 2615-2623.

- Talele, T. T. (2015). Importance of Physicochemical Properties In Drug Discovery. Vertex AI Search.

- Kyrlidis, A., & Koutsoukas, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Fiveable. (2025). Physicochemical properties. Medicinal Chemistry Class Notes.

- LookChem. (2023). What are the physicochemical properties of drug?

- Pardhi, D. M. (2013).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality.

- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 102(21), 3762–3772.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Catalent. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients.

- Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 21(9), 1593–1600.

- Geng, C., Liu, H., & Zhu, W. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

- Lee, S. K., & Crippen, G. M. (2002). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.

- Creative Bioarray. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 3-Bromo-1H-1,2,4-triazole.

- PubChem. (n.d.). 3-bromo-1,5-dimethyl-1H-1,2,4-triazole.

- Schmidt am Busch, M., & Knapp, E.-W. (2004). Accurate pKa determination for a heterogeneous group of organic molecules. ChemPhysChem, 5(10), 1513-22.

- Yüksek, H., Alkan, M., Çelik, M., & Er, M. (2021).

- Sigma-Aldrich. (n.d.). 3-Bromo-1H-1,2,4-triazole.

- CymitQuimica. (n.d.). 3-Bromo-5-methyl-1H-1,2,4-triazole.

- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.

- Zhang, S., & Fu, Y. (2007). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Tetrahedron, 63(7), 1568-1576.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide.

- Saha, S., Ghosh, S., & Das, S. (2022).

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3-bromo-5-methyl-1H-1,2,4-triazole.

- Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal.

- Sigma-Aldrich. (n.d.). 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR.

- PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)-1h-1,2,4-triazole.

- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole.

- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Sources

- 1. webqc.org [webqc.org]

- 2. 26557-90-4 CAS MSDS (1H-1,2,4-Triazole, 3-bromo-5-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. molecularweightcalculator.com [molecularweightcalculator.com]

- 4. tsijournals.com [tsijournals.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. rsc.org [rsc.org]

- 10. [PDF] A NOVEL SYNTHESIS OF 3 , 4 , 5-TRIARYL-1 , 2 , 4-4 H-TRIAZOLES FROM 2 , 5-DIARYL-1 , 3 , 4-OXADIAZOLES AND ALUMINIUM ANILIDES | Semantic Scholar [semanticscholar.org]

- 11. m.youtube.com [m.youtube.com]

- 12. 3-bromo-1,5-dimethyl-1H-1,2,4-triazole | C4H6BrN3 | CID 143394 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-5-isobutyl-1H-1,2,4-triazole for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Bromo-5-isobutyl-1H-1,2,4-triazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, commercial availability, and potential applications, offering a valuable resource for researchers and scientists in the field.

Chemical Identity and Properties

Chemical Structure:

Caption: Chemical structure of this compound.

CAS Number: 141831-73-4[1]

Molecular Formula: C₆H₁₀BrN₃[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 204.07 g/mol | Calculated |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

This triazole derivative possesses a unique combination of a reactive bromine atom and a lipophilic isobutyl group, making it an attractive building block for combinatorial chemistry and the synthesis of novel bioactive molecules. The bromine atom can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of diverse functionalities. The isobutyl group can contribute to favorable pharmacokinetic properties, such as improved membrane permeability and metabolic stability.

Synthesis and Mechanism

The synthesis of this compound typically proceeds through a multi-step pathway, the rationale for which is to build the triazole core and introduce the desired substituents in a controlled manner. A common synthetic route is outlined below.

Synthetic Workflow:

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation and may require optimization based on laboratory conditions and available reagents.

-

Step 1: Condensation. Isovaleric acid is activated, for instance, by conversion to its corresponding acid chloride or ester. This activated form is then reacted with thiosemicarbazide in a suitable solvent, such as pyridine or DMF, to form the N-acylthiosemicarbazide intermediate. The choice of an activating agent is crucial to ensure high conversion and minimize side reactions.

-

Step 2: Cyclization. The intermediate from Step 1 is subjected to base-catalyzed cyclization. A common choice for the base is sodium methoxide or potassium carbonate. The reaction is typically heated to drive the intramolecular cyclization and dehydration, leading to the formation of the triazole thiol ring. This step is a critical ring-forming reaction, and the choice of base and solvent can significantly impact the yield and purity of the product.

-

Step 3: Oxidative Bromination. The resulting 3-Isobutyl-1H-1,2,4-triazole-5-thiol is then subjected to oxidative bromination to replace the thiol group with a bromine atom. Reagents such as N-bromosuccinimide (NBS) in the presence of a bromine source like hydrobromic acid are commonly employed. This reaction proceeds via an electrophilic substitution mechanism, where the bromine cation attacks the electron-rich triazole ring. Careful control of the reaction conditions is necessary to prevent over-bromination or other side reactions.

-

Step 4: Purification. The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent applications.

Commercial Availability

For researchers requiring this compound, several chemical suppliers offer this compound. It is crucial to verify the purity and analytical data provided by the supplier to ensure the quality of the starting material for any experimental work.

Table of Suppliers:

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich | CH4238557716 | 95% | Available through Aldrich Partner.[1] |

| ChemBridge | 4238557 | Not specified | --- |

Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The unique substitution pattern of this compound makes it a valuable starting point for the development of novel therapeutic agents.

Potential Therapeutic Areas:

-

Antifungal Agents: Triazole-based compounds are the cornerstone of antifungal therapy, primarily through the inhibition of lanosterol 14α-demethylase. The isobutyl group can enhance the lipophilicity of the molecule, potentially improving its penetration into fungal cell membranes.

-

Anticancer Agents: Various triazole derivatives have demonstrated potent anticancer activity through diverse mechanisms, including inhibition of kinases, tubulin polymerization, and aromatase. The bromo-substituent provides a convenient handle for further chemical modifications to optimize the compound's anticancer profile.

-

Antiviral and Antimicrobial Agents: The triazole nucleus is also found in several antiviral and antimicrobial drugs. The specific combination of the bromo and isobutyl groups could lead to novel compounds with activity against a range of pathogens.

Illustrative Signaling Pathway Involvement:

The following diagram illustrates a hypothetical mechanism where a derivative of this compound could act as a kinase inhibitor, a common target in cancer therapy.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties, accessibility through chemical synthesis, and commercial availability make it an attractive starting point for drug discovery programs. The insights provided in this guide are intended to facilitate the work of researchers and scientists in leveraging the potential of this promising heterocyclic compound.

References

Sources

Spectroscopic Data of 3-Bromo-5-isobutyl-1H-1,2,4-triazole: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Bromo-5-isobutyl-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds to offer a robust predictive profile. Detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented to facilitate the empirical validation and characterization of this compound.

Introduction to this compound

The 1,2,4-triazole ring is a well-established pharmacophore found in a variety of medicinally important compounds, exhibiting a broad range of biological activities. The introduction of a bromine atom and an isobutyl group at positions 3 and 5, respectively, imparts specific physicochemical properties that can influence the molecule's biological target interactions and metabolic stability. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development of any novel chemical entity. This guide serves as a foundational resource for scientists working with this and structurally related molecules.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of published data for 1,2,4-triazole and isobutyl-containing compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~12.0 - 14.0 | br s | 1H | N-H | The N-H proton of the 1,2,4-triazole ring is acidic and typically appears as a broad singlet in a downfield region. Its chemical shift is highly dependent on solvent and concentration. |

| ~2.65 | d | 2H | -CH₂- | The methylene protons are adjacent to the triazole ring and are split by the methine proton, resulting in a doublet. |

| ~2.05 | m | 1H | -CH(CH₃)₂ | The methine proton is coupled to the methylene protons and the six methyl protons, leading to a complex multiplet. |

| ~0.95 | d | 6H | -CH(CH₃)₂ | The six methyl protons are equivalent and are split by the methine proton, resulting in a doublet. |

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment | Causality Behind Prediction |

| ~158 | C5 | The carbon atom attached to the isobutyl group is expected to be in this region for substituted 1,2,4-triazoles. |

| ~145 | C3 | The carbon atom bearing the bromine atom is significantly deshielded and appears downfield. |

| ~35 | -CH₂- | The methylene carbon of the isobutyl group. |

| ~28 | -CH(CH₃)₂ | The methine carbon of the isobutyl group. |

| ~22 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isobutyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind Prediction |

| ~3100-3200 | Medium, Broad | N-H Stretch | Characteristic stretching vibration of the N-H bond in the triazole ring. |

| ~2960, 2870 | Medium-Strong | C-H Stretch | Asymmetric and symmetric stretching vibrations of the C-H bonds in the isobutyl group. |

| ~1530-1550 | Medium | C=N Stretch | Characteristic stretching vibration of the carbon-nitrogen double bond within the triazole ring. |

| ~1470 | Medium | C-H Bend | Bending (scissoring and rocking) vibrations of the methylene and methyl groups. |

| ~1250-1280 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen single bond in the triazole ring. |

| ~600-700 | Medium-Strong | C-Br Stretch | Characteristic stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment | Causality Behind Prediction |

| 217/219 | High | [M]⁺ | The molecular ion peaks, with the characteristic M+2 isotope pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

| 174/176 | Medium | [M - C₃H₇]⁺ | Loss of a propyl radical from the isobutyl group. |

| 138 | Medium | [M - Br]⁺ | Loss of the bromine radical. |

| 110 | Medium | [M - Br - N₂]⁺ | Subsequent loss of a nitrogen molecule from the [M - Br]⁺ fragment. |

| 57 | High | [C₄H₉]⁺ | Formation of the stable isobutyl cation. |

| 43 | High | [C₃H₇]⁺ | Formation of the propyl cation. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 16 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220 ppm, pulse angle of 45 degrees, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. Identify and label the characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The presence of the bromine isotope pattern is a key diagnostic feature.

Visualization of Methodologies

Molecular Structure and Key NMR Correlations

Caption: Molecular structure and predicted ¹H NMR chemical shifts.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis and structural confirmation.

References

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. [Link]

-

ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

IBM Research. (2002). Infrared spectra of the isobutyl and neopentyl radicals. Characteristic spectra of primary, secondary, and tertiary alkyl radicals. [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

ResearchGate. (n.d.). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. [Link]

-

American Chemical Society. (2012). Method for Assigning Structure of 1,2,3-Triazoles. [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

-

MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

-

IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

ResearchGate. (n.d.). Experimental (a)[5] and theoretical (b) IR spectra of triazole. [Link]

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

-

Semantic Scholar. (1991). Mass spectra of some 1,2,4-triazoles. [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

-

PMC - NIH. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Mass spectra of 1,2,3-triazoles. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

YouTube. (2022). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English). [Link]

-

University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

PMC - PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Infrared spectra of the isobutyl and neopentyl radicals. Characteristic spectra of primary, secondary, and tertiary alkyl radicals for Journal of Physical Chemistry - IBM Research [research.ibm.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

- 16. ijrpc.com [ijrpc.com]

- 17. researchgate.net [researchgate.net]

- 18. Mass spectra of some 1,2,4-triazoles | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Diverse Biological Activities of 1,2,4-Triazole Derivatives

Introduction

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry.[1] Its unique physicochemical properties, such as metabolic stability, capacity for hydrogen bonding, and polarity, enable it to function as a versatile pharmacophore capable of interacting with a multitude of biological targets.[1][2] This has led to the development of a wide array of clinically significant drugs containing the 1,2,4-triazole core, with applications spanning antifungal, anticancer, antiviral, and anti-inflammatory therapies.[1][3][4][5][6] This technical guide provides an in-depth exploration of the primary biological activities of 1,2,4-triazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

I. Antifungal Activity: A Cornerstone Application

The most prominent and historically significant application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[5][7] Triazole antifungals, including well-known drugs like fluconazole and voriconazole, are mainstays in the clinic for managing a variety of systemic and superficial mycoses.[3][5][8]

A. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][8][9] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[4][8] By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazole derivatives disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth and replication.[4]

Caption: Antifungal mechanism of 1,2,4-triazoles.

B. Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,2,4-triazole derivatives is heavily influenced by the nature of the substituents on the core ring. Key SAR observations include:

-

Halogenated Phenyl Groups: The presence of one or more halogen-substituted phenyl rings is often crucial for high antifungal activity. For example, the 2,4-difluorophenyl group in fluconazole and voriconazole is a key pharmacophoric element.[10]

-

Side Chain Modifications: The side chain attached to the triazole ring plays a significant role in determining the spectrum of activity and pharmacokinetic properties. Modifications to this chain can enhance binding to the CYP51 active site and improve oral bioavailability.[11]

-

Stereochemistry: For chiral derivatives, the stereochemistry at the carbon atom bearing the hydroxyl group and the substituted phenyl ring is critical for potent activity.

C. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a 1,2,4-triazole derivative against a fungal strain.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

II. Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[1][12][13][14]

A. Mechanisms of Action in Oncology

The anticancer properties of 1,2,4-triazoles are diverse and target various hallmarks of cancer:

-

Enzyme Inhibition:

-

Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling, such as EGFR, BRAF, and c-Kit.[10][12]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to apoptosis.[10]

-

Aromatase Inhibition: The 1,2,4-triazole ring is a key feature of aromatase inhibitors like letrozole, which are used in the treatment of hormone-receptor-positive breast cancer.[13]

-

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazole compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][15]

-

Induction of Apoptosis: By modulating the levels of pro- and anti-apoptotic proteins (e.g., downregulating Bcl-2), some 1,2,4-triazole derivatives can trigger programmed cell death in cancer cells.[10]

Caption: Anticancer mechanisms of 1,2,4-triazoles.

B. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative 1,2,4-triazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TP6 | B16F10 (Murine Melanoma) | 41.12 - 61.11 | [13] |

| 4g | HT-29 (Human Colon Carcinoma) | 12.69 ± 7.14 | [16] |

| 8c | (Various) | EGFR Inhibition IC₅₀ = 3.6 | [12] |

| 62i | HT-29, H460, MDA-MB-231 | 0.90, 0.85, 1.54 | [10] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding: a. Culture human cancer cells (e.g., MCF-7, A549) in a suitable medium (e.g., DMEM with 10% FBS). b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the 1,2,4-triazole derivative in the culture medium. b. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement: a. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

III. Antimicrobial Activity

Beyond their antifungal prowess, 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria.[3][17][18][19]

A. Mechanism of Action and Structure-Activity Relationship

The antibacterial mechanism of 1,2,4-triazoles is not as universally defined as their antifungal action and can vary depending on the specific derivative. Some proposed mechanisms include the inhibition of essential bacterial enzymes and disruption of cell wall synthesis.

Key SAR findings for antibacterial activity include:

-

Thione/Thiol Group: The presence of a thione or thiol group at the 3-position of the 1,2,4-triazole ring is often associated with significant antibacterial activity.[20][21][22]

-

Substituents on the Phenyl Ring: The nature and position of substituents on any attached phenyl rings can modulate the antibacterial potency. Electron-withdrawing groups can sometimes enhance activity.[23]

-

Fused Ring Systems: Fusing the 1,2,4-triazole ring with other heterocyclic systems can lead to compounds with enhanced and broader-spectrum antibacterial effects.[23]

B. Experimental Protocol: Agar Disk Diffusion Method

This method is used for the qualitative assessment of the antimicrobial activity of a compound.

1. Preparation of Bacterial Inoculum: a. Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline with a turbidity matching a 0.5 McFarland standard.

2. Inoculation of Agar Plates: a. Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

3. Application of Compound: a. Impregnate sterile filter paper discs with a known concentration of the 1,2,4-triazole derivative dissolved in a suitable solvent. b. Place the discs onto the surface of the inoculated agar plates. c. Include a positive control (a standard antibiotic) and a negative control (solvent only).

4. Incubation and Measurement: a. Incubate the plates at 37°C for 18-24 hours. b. Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

IV. Enzyme Inhibition

The ability of the 1,2,4-triazole scaffold to interact with the active sites of various enzymes makes it a valuable core for the design of potent and selective enzyme inhibitors.[24][25][26]

A. Diverse Enzyme Targets

1,2,4-triazole derivatives have been shown to inhibit a wide range of enzymes, including:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[24][25]

-

α-Glucosidase: Inhibitors of this enzyme are used to control postprandial hyperglycemia in type 2 diabetes.[24]

-

Urease: Urease inhibitors have potential applications in treating infections caused by Helicobacter pylori.[24]

-

Lipoxygenase (LOX) and Cyclooxygenase (COX): These enzymes are involved in the inflammatory cascade, and their inhibition can provide anti-inflammatory effects.[24][27]

B. General Workflow for Enzyme Inhibitor Development

Caption: Workflow for developing 1,2,4-triazole enzyme inhibitors.

V. Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly fruitful source of biologically active compounds. Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of its pharmacological properties. Future research in this area will likely focus on the development of derivatives with enhanced selectivity for their biological targets to minimize off-target effects and toxicity. The design of hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores is also a promising strategy for developing novel therapeutics with dual or synergistic modes of action. As our understanding of the molecular basis of diseases deepens, the rational design of new 1,2,4-triazole derivatives will undoubtedly lead to the discovery of next-generation drugs for a wide range of human ailments.

References

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-101X, E-ISSN: 2521-3512). [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2019). Bioorganic Chemistry. [Link]

-

Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). NeuroQuantology. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

-

Synthesis and anticancer activity of[3][15][28] triazole [4,3-b][3][15][24][28] tetrazine derivatives. (2022). Monatshefte für Chemie - Chemical Monthly. [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. (2011). Arabian Journal of Chemistry. [Link]

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (2007). Asian Journal of Chemistry. [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Archiv der Pharmazie. [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). NeuroQuantology. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry. [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Research International. [Link]

-

1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (2016). Letters in Organic Chemistry. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). Molecules. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2020). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

1,2,4-Triazole Sodium Salt - Tolyltriazole | Benzotriazole. (2023). LinkedIn. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI. [Link]

-

Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2013). Medicinal Chemistry Research. [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]

-

Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2022). Molecules. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

-

Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Evidence-Based Complementary and Alternative Medicine. [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems. [Link]

-

Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. (2011). Acta Poloniae Pharmaceutica. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]

- 8. isres.org [isres.org]

- 9. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. isres.org [isres.org]

- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medicine.dp.ua [medicine.dp.ua]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

- 28. chemmethod.com [chemmethod.com]

Part 1: Classical Methodologies for 1,2,4-Triazole Ring Construction

An In-depth Technical Guide to the Synthesis of Substituted 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] This scaffold is recognized as a "privileged structure" due to its unique physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and its ability to act as a bioisostere for amide or ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the successful development of a wide array of therapeutic agents.[1]

Compounds incorporating the 1,2,4-triazole ring exhibit a broad spectrum of biological activities, including potent antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3][4] Prominent examples in clinical use include the antifungal agent Fluconazole, the anti-HIV-1 drug Doravirine, and the broad-spectrum antiviral Ribavirin, underscoring the therapeutic significance of this heterocyclic core.[5][6]

This technical guide provides a comprehensive exploration of the principal synthetic routes to substituted 1,2,4-triazoles. It delves into the mechanistic underpinnings of classical named reactions, details field-proven experimental protocols, and surveys modern catalytic and green chemistry approaches that offer enhanced efficiency, selectivity, and sustainability.

The foundational methods for synthesizing the 1,2,4-triazole core are dominated by condensation reactions that have been refined over a century. These routes, while sometimes demanding harsh conditions, remain fundamental in heterocyclic chemistry.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[4][7]

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the electrophilic carbonyl carbon of the amide. This is followed by a cascade of intramolecular cyclization and dehydration steps to form the stable, aromatic 1,2,4-triazole ring.[4][8][9]

Caption: Generalized mechanism of the Pellizzari reaction.

Field-Proven Insights: The traditional Pellizzari reaction often requires high temperatures (200-250°C) and long reaction times, which can lead to modest yields and the formation of side products.[4][7][8] A significant challenge arises in unsymmetrical reactions (where the acyl groups of the amide and acylhydrazide differ), which can result in an "interchange of acyl groups" and the formation of a mixture of three different triazole products.[8] Modern modifications, particularly the use of microwave irradiation, have proven highly effective in shortening reaction times (from hours to minutes) and improving yields, offering a greener alternative to conventional heating.[4][7]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction)

This protocol describes the traditional, neat synthesis which avoids the formation of isomeric side products.[7][8]

-

Materials:

-

Benzamide (1.0 eq)

-

Benzoylhydrazide (1.0 eq)

-

Ethanol or Acetic Acid (for recrystallization)

-

-

Apparatus:

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle or oil bath

-

Stirring apparatus

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[7]

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[7][8]

-

Maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to solidify.[7]

-

Triturate the solid product with a suitable solvent like ethanol to remove impurities.

-

Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[8]

-

Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

-

The Einhorn-Brunner Reaction

First described by Alfred Einhorn in 1905 and later expanded by Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][10][11]

Causality and Mechanism: The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide.[11] This is followed by a series of steps involving dehydration, a 1,5-proton shift, and an intramolecular cyclization to form the five-membered ring. A final dehydration step furnishes the aromatic 1,2,4-triazole.[3][10]

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Field-Proven Insights & Regioselectivity: A critical and advantageous feature of the Einhorn-Brunner reaction is its predictable regioselectivity when unsymmetrical imides are used.[10] The outcome is governed by the electronic properties of the two acyl groups. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly reside at the 3-position of the resulting 1,2,4-triazole ring.[3][10][11] This predictability is a valuable asset for the targeted synthesis of specific isomers.

Experimental Protocol: General Procedure for Einhorn-Brunner Reaction [11]

-

Materials:

-

Substituted Diacylamine (Imide) (1.0 eq)

-

Substituted Hydrazine (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

-

Apparatus:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Vacuum filtration setup

-

-

Procedure:

-

Dissolve the diacylamine (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

To the stirring solution, slowly add the substituted hydrazine (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Allow the reaction to proceed for 2-8 hours, monitoring its progress by TLC until the starting material is consumed.

-

Once complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the reaction volume) while stirring vigorously to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

-

Part 2: Modern Synthetic Strategies

Driven by the need for greater efficiency, milder conditions, and precise control over substitution patterns, modern synthetic chemistry has introduced powerful new methods for 1,2,4-triazole synthesis.

Catalyst-Controlled Regioselective Synthesis

The strategic use of transition metal catalysts allows for remarkable control over the regiochemical outcome of cycloaddition reactions, providing access to specific isomers that are difficult to obtain via classical methods.

Causality and Application: A prime example is the [3+2] cycloaddition of isocyanides with aryl diazonium salts. The choice of catalyst dictates the final substitution pattern. Liu et al. reported a methodology where Silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles in high yield, while Copper(II) catalysis favors the formation of 1,5-disubstituted isomers.[12][13] This catalyst-dependent control offers a modular and highly flexible route to diverse 1,2,4-triazole libraries.

Data Presentation: Comparison of Catalytic Systems

| Catalyst System | Reactants | Product Isomer | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted | up to 88%[14] | High yield and selectivity for 1,3-isomers.[14] |

| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted | up to 79%[14] | High yield for 1,5-isomers.[14] |

| Copper(II) Acetate | Nitriles & Hydroxylamine | 3,5-Disubstituted | Moderate-Good[14] | One-pot synthesis from readily available materials.[14] |

| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted | up to 92%[14] | Metal-free, wide substrate scope, simple conditions.[14] |

Metal-Free and Green Chemistry Approaches

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing synthetic routes that minimize waste, avoid toxic heavy metals, and reduce energy consumption.[15][16]

Field-Proven Insights:

-

Metal-Free Oxidative Cyclization: Methods using inexpensive and environmentally benign reagents like iodine have emerged. For instance, a cascade reaction involving C-H functionalization and C-N bond formation between hydrazones and amines can produce 1,3,5-trisubstituted 1,2,4-triazoles in high yields under metal-free, aerobic conditions.[12][14]

-

Microwave and Ultrasound-Assisted Synthesis: Non-conventional energy sources have been shown to dramatically accelerate reaction rates and improve yields.[15] Microwave-assisted Pellizzari reactions, for example, can be completed in a fraction of the time required for conventional heating.

-

Benign Solvents: The use of greener solvents like water, polyethylene glycol (PEG), or even solvent-free conditions is becoming more common, reducing the environmental impact of synthesis.[17][18]

Caption: General workflow for a green synthesis approach.

Conclusion and Future Outlook

The synthesis of substituted 1,2,4-triazoles has evolved from classical, high-temperature condensation reactions to sophisticated, catalyst-controlled, and environmentally benign methodologies. While the Pellizzari and Einhorn-Brunner reactions remain valuable tools for accessing specific substitution patterns, modern approaches offer unparalleled control over regioselectivity and a broader substrate scope. The ongoing development in this field is increasingly guided by the principles of green chemistry, focusing on metal-free catalysis, the use of renewable starting materials, and energy-efficient reaction conditions.[12][19] For researchers in drug discovery, this expanding synthetic toolkit provides powerful and versatile strategies to generate novel 1,2,4-triazole derivatives, facilitating the exploration of new chemical space and the development of next-generation therapeutic agents.

References

- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Benchchem.

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem.

- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

- Full article: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online.

- Einhorn–Brunner reaction. Wikipedia.

- Pellizzari reaction. Wikipedia.

- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem.

- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

- Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

- A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies. Benchchem.

- synthesis of 1,2,4 triazole compounds. ISRES.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

- Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. ACS Publications.

- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem.

- Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. ResearchGate.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). IJPSRR.

- An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Benchchem.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Semantic Scholar.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).

- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

- Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs.

- ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023). Life Chemicals.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Request PDF. ResearchGate.

- Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Semantic Scholar.

- Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (2023).

- Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. isres.org [isres.org]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability and decomposition of 3-Bromo-5-isobutyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-5-isobutyl-1H-1,2,4-triazole

Foreword: A Methodological Framework for a Novel Compound

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2][3] As novel derivatives are synthesized for drug development pipelines, a thorough understanding of their thermal stability is not merely an academic exercise; it is a critical prerequisite for ensuring drug substance and product stability, defining safe manufacturing and storage conditions, and predicting potential degradation pathways.

This guide focuses on this compound, a compound representative of the halogenated and alkyl-substituted triazoles that are of increasing interest to researchers.[4][5] Given the novelty of this specific molecule, publicly available experimental data on its thermal behavior is scarce. Therefore, this document is structured as a comprehensive methodological and predictive guide. It is designed for researchers, chemists, and drug development professionals to provide a robust framework for assessing the thermal stability and decomposition of this, and structurally related, novel chemical entities. We will leverage established principles from the analysis of similar heterocyclic compounds to explain the causality behind experimental choices, outline detailed protocols, and predict the likely decomposition behavior.

Molecular Structure and Predicted Physicochemical Profile

The thermal stability of this compound is intrinsically linked to its molecular architecture. The structure consists of three key components:

-

The 1,2,4-Triazole Ring: This nitrogen-rich heterocyclic core is generally characterized by high thermal stability due to its aromaticity and the strength of its internal bonds.[6][7]

-

The C3-Bromo Substituent: The carbon-bromine bond is often the most labile site in such molecules. Its cleavage represents a likely initial step in the thermal decomposition process, as it is typically weaker than the C-C, C-N, and C-H bonds within the rest of the molecule.

-

The C5-Isobutyl Substituent: This branched alkyl group influences the molecule's steric and electronic properties. While generally stable, fragmentation of the isobutyl group can occur at elevated temperatures.

A summary of the predicted physicochemical properties, based on general chemical knowledge and data from similar compounds, is presented below.

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₆H₁₀BrN₃ | Based on chemical structure |

| Molecular Weight | ~216.07 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid or powder | General characteristic of similar small molecule triazole derivatives.[2][8] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The polar triazole ring enhances solubility in polar media.[9] |

| Predicted Melting Point | Moderately high, likely in the range of 100-200 °C | Based on melting points of other substituted triazoles.[10] |

| Thermal Stability | Expected to be stable up to ~200-250 °C | Inferred from thermal analyses of various 1,2,4-triazole derivatives.[10] |

A Validated Workflow for Thermal Characterization

To experimentally determine the thermal properties, a multi-technique approach is essential. This ensures a comprehensive and self-validating data package, where results from one technique corroborate and enrich the findings from another. The logical workflow for this characterization is depicted below.